Sabizabulin

描述

属性

IUPAC Name |

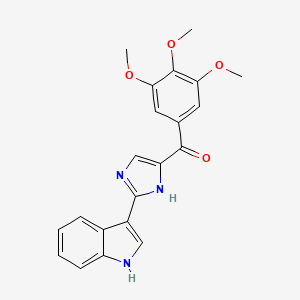

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGVHOVEXMOLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332881-26-1 | |

| Record name | Sabizabulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sabizabulin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sabizabulin: A Technical Overview of its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is an orally bioavailable, first-in-class small molecule that acts as a cytoskeleton disruptor.[1] It is under investigation for its potential therapeutic applications in various cancers, including metastatic castration-resistant prostate cancer (mCRPC) and HER2+ breast cancer, as well as for its antiviral properties against viruses like SARS-CoV-2.[1][2] This technical guide provides an in-depth overview of this compound's chemical properties, synthesis, and its mechanism of action at the molecular level.

Chemical Structure and Properties

This compound is a novel chemical entity with a bis-indole structure.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone | PubChem |

| Molecular Formula | C₂₁H₁₉N₃O₄ | PubChem |

| Molecular Weight | 377.4 g/mol | PubChem |

| CAS Number | 1332881-26-1 | PubChem |

| Synonyms | VERU-111, ABI-231 | MedchemExpress, PubChem |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic strategy reported in the scientific literature involves the creation of the core 2-aryl-4-benzoyl-imidazole (ABI) scaffold. This is typically achieved through an imidazoline cyclization reaction. The key precursors for this reaction are a diamine intermediate and indolyl-3-carboxyaldehyde. This approach allows for the efficient generation of this compound and its analogues for structure-activity relationship (SAR) studies.

Mechanism of Action: A Dual Approach

This compound exerts its therapeutic effects through a dual mechanism of action: disruption of the microtubule network and induction of apoptosis. It is a potent tubulin inhibitor that binds to the colchicine binding site on β-tubulin and also forms strong hydrogen bonds with a unique site on α-tubulin.[3] This cross-linking of α and β tubulin subunits inhibits microtubule polymerization and leads to microtubule depolymerization and fragmentation.[3]

The disruption of the cytoskeleton has several downstream effects:

-

Cell Cycle Arrest: It blocks the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[3][4]

-

Induction of Apoptosis: this compound treatment activates caspase-3 and caspase-9 and leads to the cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[3] It also modulates the expression of Bcl-2 family proteins, inducing the expression of pro-apoptotic Bax and Bad while inhibiting the expression of anti-apoptotic Bcl-2 and Bcl-xl.[5]

-

Antiviral Activity: By disrupting the microtubule network, this compound interferes with the intracellular transport of viral particles, which is a crucial step for viral replication and propagation.[1][2]

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines with IC₅₀ values in the low nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| Melanoma (average) | Melanoma | 5.2 | MedchemExpress |

| Prostate (average) | Prostate Cancer | 5.2 | MedchemExpress |

| Panc-1 (24h) | Pancreatic Cancer | 25 | MedchemExpress |

| AsPC-1 (24h) | Pancreatic Cancer | 35 | MedchemExpress |

| HPAF-II (24h) | Pancreatic Cancer | 35 | MedchemExpress |

| Panc-1 (48h) | Pancreatic Cancer | 11.8 | MedchemExpress |

| AsPC-1 (48h) | Pancreatic Cancer | 15.5 | MedchemExpress |

| HPAF-II (48h) | Pancreatic Cancer | 25 | MedchemExpress |

| BT474 | HER2+ Breast Cancer | Low nanomolar | PubMed |

| SKBR3 | HER2+ Breast Cancer | Low nanomolar | PubMed |

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound is orally bioavailable.

| Parameter | Value | Source |

| T₁/₂ (Half-life) | ~5 hours | NIH |

| Time to Steady State | Within 5 days of daily dosing | NIH |

| Effect of High-Fat Meal | Minimal effect on AUC, delayed Tₘₐₓ, lower Cₘₐₓ | NIH |

Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Clinical trials in heavily pretreated mCRPC patients have shown promising results.

| Endpoint | Value | Source |

| Objective Response Rate (ORR) | 20.7% | OncLive |

| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | OncLive |

| PSA Decline | 29% of patients | OncLive |

| >50% PSA Decline | 8% of patients | OncLive |

Antiviral Activity

Preclinical studies have demonstrated this compound's potential as an antiviral agent.

| Virus | Endpoint | Concentration (nM) | Source |

| Vaccinia Virus | Inhibition Concentration 50% (IC₅₀) | 15.7 | Veru Inc. |

| Vaccinia Virus | Inhibition Concentration 90% (IC₉₀) | 27 | Veru Inc. |

Experimental Protocols

Cell Proliferation (MTS) Assay

To determine the growth inhibitory effect of this compound, MTS assays are commonly performed.

-

Cancer cells (e.g., BT474, SKBR3) are seeded in 96-well plates at a density of 5,000 cells per well.

-

After allowing the cells to adhere, they are treated with increasing concentrations of this compound, a vehicle control, and often compared with other microtubule-targeting agents like paclitaxel or colchicine.

-

The cells are incubated for a specified period (e.g., 72 or 96 hours).

-

Following incubation, an MTS reagent is added to each well, and the plates are incubated further to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

The absorbance is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells to determine the IC₅₀ values.[6]

Western Blotting for Apoptosis Markers

To assess the induction of apoptosis, the expression levels of key apoptotic proteins are analyzed by Western blotting.

-

Cells are treated with various concentrations of this compound (e.g., 10, 20, 50, 100 nM) for a set time (e.g., 24 hours).

-

Total protein is extracted from the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein concentration is determined using a protein assay (e.g., Bradford assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against apoptotic markers such as cleaved PARP, phosphorylated BCL2, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry analysis can be performed to quantify the protein expression levels.[7]

In Vivo Xenograft Tumor Growth Assay

The antitumor efficacy of this compound in vivo can be evaluated using xenograft models.

-

Immuno-compromised mice (e.g., NSG mice) are inoculated with human cancer cells (e.g., BT474 cells) to establish tumors.

-

Once tumors reach a palpable size, the mice are randomized into treatment groups.

-

This compound is administered orally (e.g., 17 mg/kg) on a specified schedule. A vehicle control group and a positive control group (e.g., paclitaxel administered intraperitoneally) are also included.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[7]

Below is a diagram illustrating a typical experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound is a promising, orally bioavailable microtubule inhibitor with a distinct mechanism of action that differentiates it from other tubulin-targeting agents like taxanes. Its ability to disrupt the cytoskeleton, induce apoptosis, and overcome drug resistance mechanisms makes it a compelling candidate for the treatment of various cancers. Furthermore, its antiviral properties broaden its potential therapeutic applications. The favorable safety profile observed in clinical trials, with a lack of significant neurotoxicity and neutropenia, further enhances its clinical potential. Ongoing and future research will continue to elucidate the full therapeutic utility of this novel compound.

References

- 1. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1 H-Indol-3-yl)-1 H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Sabizabulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabizabulin (formerly VERU-111) is a novel, orally bioavailable small molecule that functions as a microtubule disruptor.[1][2] Its unique mechanism of action, which involves binding to the colchicine site on β-tubulin and cross-linking α- and β-tubulin subunits, leads to microtubule depolymerization and disruption of the cellular cytoskeleton.[1] This activity confers potent anti-cancer, anti-inflammatory, and antiviral properties, as demonstrated in a range of preclinical models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in these evaluations.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the disruption of microtubule dynamics. Microtubules are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell structure.

1.1. Microtubule Targeting: this compound is a colchicine binding site inhibitor (CBSI) that uniquely targets both α- and β-tubulin subunits of microtubules.[1][3] This interaction inhibits microtubule formation and induces their depolymerization, leading to a cascade of downstream cellular events.[1]

1.2. Downstream Cellular Effects:

-

Cell Cycle Arrest: By disrupting the mitotic spindle, this compound causes cell cycle arrest in the G2/M phase.[1][4]

-

Induction of Apoptosis: The sustained G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][4] this compound has also been shown to modulate the expression of apoptosis-associated proteins, including increasing Bax and Bad while decreasing Bcl-2 and Bcl-xl.[4]

-

Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of various cellular components. In prostate cancer models, this compound has been shown to disrupt the transport of the androgen receptor (AR) into the nucleus.[2][5][6] In the context of viral infections, it inhibits the intracellular trafficking of viral particles, a crucial step for viral replication and spread.[7][8]

A diagram illustrating the proposed mechanism of action of this compound is provided below.

Caption: this compound's mechanism of action targeting microtubule dynamics.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer activity across a range of preclinical cancer models, including those resistant to taxanes.[3]

2.1. In Vitro Efficacy

This compound exhibits low nanomolar inhibitory concentrations (IC50) against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Citation |

| Melanoma (panel average) | Melanoma | 5.2 | Not Specified | [4] |

| Prostate (panel average) | Prostate Cancer | 5.2 | Not Specified | [4] |

| Panc-1 | Pancreatic Cancer | 25 | 24 | [4] |

| Panc-1 | Pancreatic Cancer | 11.8 | 48 | [4] |

| AsPC-1 | Pancreatic Cancer | 35 | 24 | [4] |

| AsPC-1 | Pancreatic Cancer | 15.5 | 48 | [4] |

| HPAF-II | Pancreatic Cancer | 35 | 24 | [4] |

| HPAF-II | Pancreatic Cancer | 25 | 48 | [4] |

| BT474 | HER2+ Breast Cancer | Low nanomolar | Not Specified | [3] |

| SKBR3 | HER2+ Breast Cancer | Low nanomolar | Not Specified | [3] |

2.2. In Vivo Efficacy

In animal models, orally administered this compound has shown significant tumor growth inhibition.

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |

| Pancreatic Cancer Xenograft | Mouse | 50 µ g/mouse , intra-tumorally, 3x/week for 3 weeks | Effective tumor growth inhibition compared to vehicle. | [4] |

| BT474 Orthotopic Xenograft | Mouse | 17 mg/kg, PO | Significantly inhibited tumor growth relative to vehicle and paclitaxel. More effective than paclitaxel at reducing end-stage tumor volume and weight. | [3] |

| HCI-12 HER2+ PDX Model | Mouse | Not Specified | Inhibited lung metastases. | [3] |

2.3. Experimental Protocols

-

Cell Proliferation Assays:

-

Cell Lines: Panc-1, AsPC-1, HPAF-II, BT474, SKBR3.

-

Methodology: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for 24 or 48 hours. Cell viability was assessed using assays such as the MTS assay. IC50 values were calculated from dose-response curves.[3][4]

-

-

Xenograft Studies:

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Implantation: Cancer cells (e.g., BT474) or patient-derived xenograft (PDX) tissue (e.g., HCI-12) were implanted orthotopically or subcutaneously.

-

Treatment: Once tumors reached a specified size, animals were randomized to receive vehicle control, this compound (administered orally), or a comparator drug (e.g., paclitaxel, administered intraperitoneally).

-

Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Metastatic burden was assessed by examining relevant organs (e.g., lungs).[3]

-

A diagram representing a typical in vivo xenograft study workflow is provided below.

Caption: A generalized workflow for a preclinical in vivo xenograft study.

Anti-inflammatory and Antiviral Activity

This compound has demonstrated broad-spectrum anti-inflammatory and host-targeted antiviral properties.

3.1. Anti-inflammatory Effects

In a mouse model of influenza-induced acute respiratory distress syndrome (ARDS), this compound treatment resulted in a significant reduction in key inflammatory cytokines and chemokines in bronchoalveolar lavage (BAL) fluid.[9]

| Cytokine/Chemokine | Reduction vs. Control (%) | p-value | Citation |

| Total Inflammatory Cells | 53% | <0.01 | [9] |

| Keratinocyte-derived chemokine (KC) | 38% | <0.01 | [9] |

| Interleukin-6 (IL-6) | 74% | <0.001 | [9] |

| TNF-α | 36% | <0.05 | [9] |

| Interferon-γ (IFN-γ) | 84% | <0.001 | [9] |

| CXCL-10 | 60% | <0.001 | [9] |

3.2. Antiviral Activity

This compound's antiviral activity stems from its ability to disrupt microtubule-dependent intracellular transport of viruses.

-

Poxvirus: In an in vitro study using vaccinia virus, this compound inhibited the release of the virus from infected cells and prevented its cell-to-cell spread.[7] The IC50 and IC90 for inhibiting cell-to-cell spread were 15.7 nM and 27 nM, respectively.[7]

3.3. Experimental Protocols

-

Influenza-Induced ARDS Model:

-

Animal Model: Mice.

-

Methodology: Mice were infected with H1N1 influenza virus via the intranasal route. Treatment with this compound, dexamethasone (as a control), or saline was initiated.

-

Endpoints: Clinical signs, lung function (e.g., Penh), and body weight were monitored. At the end of the study, BAL fluid was collected to measure inflammatory cell counts and cytokine levels. Lung tissue was examined via histopathology.[9]

-

-

In Vitro Poxvirus Spread Assay:

-

Cell Line: BSC40 (African green monkey kidney cells).

-

Methodology: Cells were treated with different concentrations of this compound before being infected with vaccinia virus at a low multiplicity of infection.

-

Endpoint: The extent of cell-to-cell spread of the virus was quantified to determine the inhibitory concentrations.[7]

-

A diagram illustrating the dual anti-inflammatory and antiviral mechanism of this compound is provided below.

References

- 1. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase 3 VERACITY clinical study of this compound in men with metastatic castrate resistant prostate cancer who have progressed on an androgen receptor targeting agent. - ASCO [asco.org]

- 6. urotoday.com [urotoday.com]

- 7. Veru Announces Preclinical Study Results that Demonstrate this compound Inhibits Poxviruses :: Veru Inc. (VERU) [ir.verupharma.com]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Veru Announces Preclinical Results from Expanded this compound Program into Influenza-Induced Severe Acute Respiratory Distress Syndrome and Provides Update on COVID-19 Program :: Veru Inc. (VERU) [ir.verupharma.com]

Sabizabulin's Dual Assault on Cancer: A Technical Guide to Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabizabulin (formerly VERU-111) is a novel, orally bioavailable, first-in-class small molecule that represents a significant advancement in the landscape of microtubule-targeting agents. It disrupts the cytoskeleton by binding to the colchicine site on β-tubulin and a unique site on α-tubulin, leading to the inhibition of microtubule polymerization and subsequent depolymerization. This dual action triggers a cascade of events within cancer cells, culminating in G2/M phase cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, supported by a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established target for anticancer therapies. This compound distinguishes itself from other microtubule-targeting agents, such as taxanes and vinca alkaloids, through its unique binding properties and mechanism of action. By inhibiting microtubule polymerization, this compound effectively halts the cell cycle at the G2/M checkpoint and activates the intrinsic apoptotic pathway, leading to programmed cell death in a wide range of cancer types, including those resistant to conventional chemotherapies.

Mechanism of Action: Microtubule Disruption

This compound exerts its primary effect by directly interacting with the tubulin subunits of microtubules. It binds to the colchicine-binding site on the β-tubulin subunit and establishes strong hydrogen bonds with a distinct site on the α-tubulin subunit. This cross-linking of α and β tubulin subunits inhibits their assembly into microtubules and promotes the disassembly of existing microtubules.[1] This disruption of microtubule dynamics is the initiating event that leads to cell cycle arrest and apoptosis.

Signaling Pathways

The disruption of microtubule integrity by this compound triggers a series of downstream signaling events that converge on cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of this compound, demonstrating its potent anti-cancer activity.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Panc-1 | Pancreatic Cancer | 25 (24h), 11.8 (48h) | [2] |

| AsPC-1 | Pancreatic Cancer | 35 (24h), 15.5 (48h) | [2] |

| HPAF-II | Pancreatic Cancer | 35 (24h), 25 (48h) | [2] |

| Melanoma Cell Line Panel | Melanoma | Average of 5.2 | [2] |

| Prostate Cancer Cell Line Panel | Prostate Cancer | Average of 5.2 | [2] |

| HER2+ Breast Cancer Cell Lines | Breast Cancer | Low nanomolar range | [3][4] |

| Triple-Negative Breast Cancer | Breast Cancer | 8-9 | [1] |

Table 2: Phase Ib/II Clinical Trial Efficacy Data in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT03752099)

| Parameter | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 20.7% (6/29) | Patients with measurable disease (≥63 mg daily dose) | [1][5] |

| PSA Declines | 29.2% (14/48) | Evaluable patients | [1][5] |

| ≥50% PSA Decline | 8.3% (4/48) | Evaluable patients | [6] |

| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months | All patients receiving ≥63 mg daily (n=55) | [1][5][7] |

| Best Clinical Response (Objective Response or Stable Disease ≥5 cycles) | 37.5% (30/80) | All patients in Phase Ib/II | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for Cell Cycle and Apoptotic Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation (e.g., p53, p21, Cyclin B1, CDK1) and apoptosis (e.g., Bcl-2 family proteins, cleaved Caspase-3, cleaved Caspase-9, cleaved PARP).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for specified time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry. Annexin V-FITC is typically excited at 488 nm and emission is collected at ~525 nm, while PI is excited at 488 nm and emission is collected at ~617 nm.

-

Analysis:

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the in vitro polymerization of purified tubulin.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (vehicle).

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Analysis: Plot the absorbance over time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its inhibitory effect on tubulin polymerization.

Conclusion

This compound presents a compelling profile as a potent, orally bioavailable microtubule-targeting agent with a distinct mechanism of action. Its ability to induce G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines, including those with resistance to other chemotherapeutics, underscores its potential as a valuable addition to the oncology armamentarium. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer agent. The ongoing clinical trials will further delineate the therapeutic window and efficacy of this compound in various cancer indications.

References

- 1. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 3 VERACITY clinical study of this compound in men with metastatic castrate resistant prostate cancer who have progressed on an androgen receptor targeting agent. - ASCO [asco.org]

- 5. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. targetedonc.com [targetedonc.com]

- 8. ascopubs.org [ascopubs.org]

Methodological & Application

Sabizabulin In Vitro Assay Protocols for Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable small molecule that acts as a microtubule disruptor.[1] It binds to the colchicine binding site on tubulin, leading to the inhibition of microtubule polymerization and subsequent disruption of the cytoskeleton.[1][2] This mechanism preferentially affects rapidly dividing cells, such as cancer cells, making this compound a promising therapeutic agent in oncology.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including prostate, breast, and pancreatic cancer.[1][3][4] this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells and can overcome resistance to other microtubule-targeting agents like taxanes.[2][3]

This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in cancer cell lines. The included methodologies cover the assessment of cell viability, apoptosis, cell cycle progression, and clonogenic survival.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the microtubule network within cancer cells. Its primary mechanism involves binding to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to several downstream cellular events:

-

Disruption of Mitotic Spindle: Inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2]

-

Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][4]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[2]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |

| Panc-1 | Pancreatic Cancer | 24 | 25 |

| 48 | 11.8 | ||

| AsPC-1 | Pancreatic Cancer | 24 | 35 |

| 48 | 15.5 | ||

| HPAF-II | Pancreatic Cancer | 24 | 35 |

| 48 | 25 | ||

| BT474 | HER2+ Breast Cancer | Not Specified | Low nanomolar range |

| SKBR3 | HER2+ Breast Cancer | Not Specified | Low nanomolar range |

| TNBC Cell Lines | Triple-Negative Breast Cancer | Not Specified | 8-9 |

| Melanoma Cell Lines | Melanoma | Not Specified | Average of 5.2 |

| Prostate Cancer Cell Lines | Prostate Cancer | Not Specified | Average of 5.2 |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric MTS assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background (medium only) wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (indicating late apoptosis/necrosis) in the FL2 or FL3 channel.

-

The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in this compound-treated cancer cells using propidium iodide staining and flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

-

Cell Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. This compound is expected to cause an accumulation of cells in the G2/M phase.[2][4]

-

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Crystal Violet staining solution (0.5% crystal violet in methanol)

-

6-well plates

Procedure:

-

Cell Treatment and Seeding:

-

Treat a bulk population of cells with different concentrations of this compound for a defined period (e.g., 24 hours).

-

After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates containing fresh, drug-free medium.

-

-

Colony Formation:

-

Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

-

-

Staining and Counting:

-

When colonies are visible (typically >50 cells), wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each this compound concentration: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction against the this compound concentration.

-

Mandatory Visualization

Caption: this compound's mechanism of action in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Determining the IC50 of Sabizabulin in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable, small molecule that targets the colchicine-binding site on tubulin, leading to the disruption of the microtubule network in cancer cells. This disruption culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a promising therapeutic agent for various cancers, including breast cancer.[1][2][3] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines, along with an overview of its mechanism of action.

Data Presentation: IC50 of this compound in Breast Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a range of breast cancer cell lines, with IC50 values typically in the low nanomolar range.[2] The table below summarizes the reported IC50 values for this compound in various breast cancer subtypes.

| Cell Line | Breast Cancer Subtype | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative (TNBC) | 8 - 9 | [2] |

| MDA-MB-468 | Triple-Negative (TNBC) | Low nanomolar range | [2] |

| BT474 | HER2-positive | Low nanomolar range | [2] |

| SKBR3 | HER2-positive | Low nanomolar range | [2] |

| AU565 | HER2-positive | Not explicitly quantified, but this compound is effective | [2] |

| JIMT-1 | HER2-positive, lapatinib-resistant | Not explicitly quantified, but this compound is effective | [2] |

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

This compound

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBR3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest breast cancer cells in their logarithmic growth phase.

-

Perform a cell count and determine cell viability (should be >95%).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

This compound's Mechanism of Action: Signaling Pathway

Caption: this compound's mechanism leading to apoptosis.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sabizabulin Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable, small molecule that targets the microtubule cytoskeleton.[1][2] It acts as a cytoskeleton disruptor by binding to the colchicine site of β-tubulin and also cross-linking α and β-tubulin subunits.[1] This interaction inhibits microtubule polymerization, leading to the disruption of the cytoskeleton, G2/M phase cell cycle arrest, and induction of apoptosis.[1][3] this compound has demonstrated potent anti-cancer activity in a variety of preclinical models, including those resistant to taxanes.[1][3] These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in vitro.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Caption: this compound's mechanism of action targeting microtubule dynamics.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| Melanoma (panel) | Melanoma | Average 5.2 | Not Specified | [4] |

| Prostate (panel) | Prostate Cancer | Average 5.2 | Not Specified | [4] |

| Panc-1 | Pancreatic Cancer | 25 | 24 | [4] |

| Panc-1 | Pancreatic Cancer | 11.8 | 48 | [4] |

| AsPC-1 | Pancreatic Cancer | 35 | 24 | [4] |

| AsPC-1 | Pancreatic Cancer | 15.5 | 48 | [4] |

| HPAF-II | Pancreatic Cancer | 35 | 24 | [4] |

| HPAF-II | Pancreatic Cancer | 25 | 48 | [4] |

| TNBC (panel) | Triple-Negative Breast Cancer | 8-9 | Not Specified | [3] |

| BT474 | HER2+ Breast Cancer | Low nanomolar | Not Specified | [3] |

| SKBR3 | HER2+ Breast Cancer | Low nanomolar | Not Specified | [3] |

| Various | Taxane-Resistant Cancers | 0.6 - 1.3 (derivatives) | Not Specified | [5] |

Experimental Protocols

General Cell Culture Conditions

-

Cell Lines: A variety of cancer cell lines can be used, including but not limited to those listed in Table 1.

-

Culture Medium: The appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is recommended. Specific cell line datasheets should be consulted for optimal media.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[6]

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. A vehicle control (DMSO in media) should always be included in experiments.

Experimental Workflow

Caption: A typical workflow for evaluating this compound's in vitro effects.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[4]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7] For the MTT assay, add 10 µL of MTT solution and incubate for 1-4 hours, followed by the addition of 100 µL of solubilization solution.[7]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound treatment using flow cytometry.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with a complete medium.[8]

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.[9]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[9]

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[9]

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.[10]

-

Incubate the fixed cells on ice for at least 2 hours or overnight at 4°C.[10]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[10]

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following this compound treatment.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against β-tubulin, cleaved Caspase-3, cleaved PARP, GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]

-

Determine the protein concentration of the lysates using a BCA assay.[12]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[11]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control.

References

- 1. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound derivatives as drugs against taxane-resistant cancers | BioWorld [bioworld.com]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. bio-rad.com [bio-rad.com]

- 12. img.abclonal.com [img.abclonal.com]

- 13. ulab360.com [ulab360.com]

Application Notes and Protocols: Western Blot Analysis of Tubulin Polymerization after Sabizabulin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (VERU-111) is an orally bioavailable, first-in-class small molecule that disrupts the cytoskeleton by targeting tubulin.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is a key target for anticancer therapies. This compound binds to the colchicine binding site on β-tubulin and also to a unique site on α-tubulin, leading to the inhibition of microtubule polymerization and the induction of microtubule depolymerization.[2] This disruption of the microtubule network halts the proliferation of rapidly dividing cells, such as cancer cells, and is the basis of its therapeutic potential.[3]

This application note provides a detailed protocol for the analysis of tubulin polymerization in response to this compound treatment using Western blotting. By separating cellular lysates into soluble (unpolymerized) and polymerized tubulin fractions, this method allows for the quantitative assessment of this compound's efficacy in disrupting microtubule dynamics.

Data Presentation

The following table represents hypothetical quantitative data from a Western blot analysis of tubulin polymerization in cancer cells treated with this compound. The data illustrates the expected dose-dependent effect of this compound on the distribution of soluble and polymerized α-tubulin.

Table 1: Effect of this compound on the Ratio of Soluble and Polymerized α-Tubulin

| Treatment | Concentration (nM) | Soluble α-Tubulin (Relative Densitometry Units) | Polymerized α-Tubulin (Relative Densitometry Units) | % Polymerized Tubulin |

| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 50.0% |

| This compound | 10 | 1.25 | 0.78 | 38.4% |

| This compound | 50 | 1.52 | 0.51 | 25.1% |

| This compound | 100 | 1.78 | 0.23 | 11.4% |

Note: The data presented in this table is representative of the expected outcome for a tubulin polymerization inhibitor and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

Caption: this compound binds to tubulin, inhibiting polymerization and promoting depolymerization, leading to cell cycle arrest and apoptosis.

Caption: Workflow for analyzing tubulin polymerization by Western blot after this compound treatment.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Cancer cell line of interest (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)

-

This compound: (VERU-111)

-

Dimethyl sulfoxide (DMSO): Vehicle control

-

Cell Culture Medium: Appropriate for the chosen cell line

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Microtubule-Stabilizing Buffer (MSB): 0.1 M PIPES (pH 6.9), 2 M glycerol, 5 mM MgCl₂, 2 mM EGTA, 0.5% Triton X-100, protease and phosphatase inhibitor cocktails.

-

Laemmli Sample Buffer (2X)

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

-

Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

-

Transfer Buffer: (e.g., NuPAGE Transfer Buffer)

-

Polyvinylidene difluoride (PVDF) membranes: 0.45 µm

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate)

-

Imaging System: Capable of detecting chemiluminescence

Cell Culture and this compound Treatment

-

Seed the cancer cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

-

Allow the cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle (DMSO) for the desired time period (e.g., 24 hours).

Tubulin Fractionation

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Microtubule-Stabilizing Buffer (MSB).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 10 minutes with occasional vortexing.

-

Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to separate the soluble and polymerized tubulin fractions.

-

Carefully collect the supernatant, which contains the soluble (unpolymerized) tubulin fraction.

-

The pellet contains the polymerized tubulin fraction. Wash the pellet once with MSB and resuspend in an equal volume of 1X Laemmli sample buffer as the supernatant was collected in.

Western Blot Analysis

-

Determine the protein concentration of the soluble fractions using a BCA protein assay.

-

Normalize the volume of the soluble fractions to ensure equal protein loading. Mix the normalized soluble fractions with an equal volume of 2X Laemmli sample buffer.

-

Boil all samples (soluble fractions and resuspended pellets) at 95-100°C for 5 minutes.

-

Load equal amounts of protein from the soluble fractions and an equal volume of the resuspended pellet samples onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Data Analysis

-

Quantify the band intensities for α-tubulin in both the soluble and polymerized fractions using densitometry software (e.g., ImageJ).

-

Calculate the percentage of polymerized tubulin for each treatment condition using the following formula: % Polymerized Tubulin = [Densitometry of Polymerized Fraction / (Densitometry of Soluble Fraction + Densitometry of Polymerized Fraction)] x 100.

-

Present the data in a tabular format for easy comparison.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of tubulin polymerization following treatment with this compound. This method is a valuable tool for researchers and drug development professionals to quantitatively assess the in-vitro efficacy of this compound and other tubulin-targeting agents in disrupting microtubule dynamics, a critical mechanism in cancer therapy. The provided diagrams and detailed protocol offer a clear and structured approach to performing and interpreting these experiments.

References

- 1. m.youtube.com [m.youtube.com]

- 2. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

Application Notes and Protocols: Cell Cycle Analysis of Sabizabulin-Treated Cells using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable small molecule that targets microtubules, the essential components of the cellular cytoskeleton.[1][2] It functions as a cytoskeleton disruptor by binding to the colchicine site on β-tubulin and also to a unique site on α-tubulin, leading to the inhibition of microtubule polymerization and the disruption of microtubule dynamics.[1][2][3] This disruption of the microtubule network interferes with critical cellular processes, including cell division.[2][3] Preclinical studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase, which is followed by the activation of apoptotic pathways, making it a promising agent for cancer therapy.[1][4][5][6]

This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][8][9][10]

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][11][12] By inhibiting the polymerization of tubulin, this compound prevents the proper assembly of microtubules.[2] This interference activates the spindle assembly checkpoint, a critical cell cycle surveillance mechanism, leading to an arrest in the G2/M phase of the cell cycle.[1][5][6][13][14] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][4]

References

- 1. A Phase Ib/II Study of this compound, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. nanocellect.com [nanocellect.com]

- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mesamalaria.org [mesamalaria.org]

- 13. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Anti-Angiogenesis Assays Using Sabizabulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabizabulin (also known as VERU-111) is an orally bioavailable, novel microtubule destabilizing agent that binds to the colchicine site of tubulin.[1][2] This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.[3] Beyond its direct cytotoxic effects, preclinical studies have demonstrated that this compound also possesses potent anti-angiogenic properties, suggesting a multi-faceted mechanism of anti-tumor activity.[3][4]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis.[5] By disrupting the tumor vasculature, anti-angiogenic therapies can inhibit tumor progression. As a microtubule-targeting agent, this compound's anti-angiogenic effects are thought to be mediated through the disruption of key signaling pathways that regulate angiogenesis, such as the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) axis.

These application notes provide an overview of the anti-angiogenic properties of this compound, detailed protocols for key in vitro assays to evaluate its effects, and a summary of available quantitative data.

Mechanism of Anti-Angiogenesis

This compound's primary mechanism of action is the destabilization of microtubules. This disruption of the cellular cytoskeleton has downstream effects on signaling pathways crucial for angiogenesis. A key pathway affected is the HIF-1α pathway. Under hypoxic conditions typical of the tumor microenvironment, HIF-1α promotes the transcription of pro-angiogenic factors, most notably VEGF. Microtubules are essential for the efficient translation of HIF-1α mRNA. By disrupting the microtubule network, this compound can impair HIF-1α protein accumulation, leading to a subsequent decrease in VEGF secretion and a reduction in angiogenesis.

Caption: this compound's anti-angiogenic signaling pathway.

Quantitative Data Summary

Preclinical studies have demonstrated the anti-angiogenic efficacy of this compound in vivo. The following table summarizes the quantitative data from a study using a triple-negative breast cancer (TNBC) xenograft model.

| Experimental Model | Treatment Group | Parameter Measured | Result | Reference |

| MDA-MB-231 TNBC Xenograft | Vehicle Control | CD31-positive cells (Microvessel Density) | Baseline | [4] |

| MDA-MB-231 TNBC Xenograft | This compound (Dose 1) | CD31-positive cells (Microvessel Density) | Dose-dependent decrease | [4] |

| MDA-MB-231 TNBC Xenograft | This compound (Dose 2) | CD31-positive cells (Microvessel Density) | Further dose-dependent decrease | [4] |

| MDA-MB-231 TNBC Xenograft | Paclitaxel | CD31-positive cells (Microvessel Density) | Significant decrease | [4] |

Experimental Protocols

To further characterize the anti-angiogenic effects of this compound, the following in vitro assays are recommended.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Caption: Workflow for the endothelial cell tube formation assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel Basement Membrane Matrix

-

96-well tissue culture plates

-

This compound stock solution

-

Inverted microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Thaw Matrigel on ice overnight.

-

Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in endothelial cell growth medium.

-

Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

-

Immediately add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, visualize the formation of capillary-like structures using an inverted microscope.

-

Capture images of multiple fields per well.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or "scratch," mimicking the migration of endothelial cells during angiogenesis.

Caption: Workflow for the endothelial cell migration (wound healing) assay.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution

-

Inverted microscope with imaging capabilities

-

Image analysis software

Protocol:

-

Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.